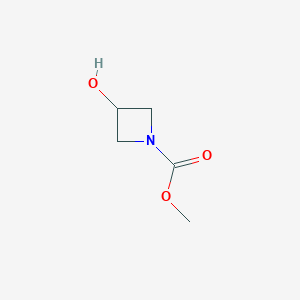
Methyl 3-hydroxyazetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-hydroxyazetidine-1-carboxylate is a chemical compound with the molecular formula C5H9NO3 and a molecular weight of 131.13 . Its IUPAC name is methyl 3-hydroxy-1-azetidinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H9NO3/c1-9-5(8)6-2-4(7)3-6/h4,7H,2-3H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored at room temperature .Scientific Research Applications
Non-Proteinogenic Amino Acids for Medicinal Chemistry
Methyl 3-hydroxyazetidine-1-carboxylate, as a type of 3-hydroxyazetidine carboxylic acid, has been identified as a valuable non-proteinogenic amino acid for medicinal chemistry. Its long-term stability in acidic and neutral pH suggests its utility in peptide synthesis, providing new options for peptide isosteres. Notably, an N-methylazetidine amide derivative derived from this class has shown specific inhibition of β-hexosaminidases, illustrating its potential in glycosidase inhibition (Glawar et al., 2013).
Potential in Synthesis of Novel Molecules
Research has explored the synthesis of this compound derivatives for potential anti-inflammatory applications. Such compounds are based on structurally related molecules known for their anti-inflammatory properties (Moloney, 2001).
Synthesis of Fluorinated Beta-Amino Acids
The compound has also been utilized in the synthesis of new cyclic fluorinated beta-amino acids, which are significant in medicinal chemistry. For instance, a successful synthetic pathway leading to 1-Boc-3-fluoroazetidine-3-carboxylic acid has been established, highlighting its role as a novel building block (Van Hende et al., 2009).
Novel Isomeric Analogs of dl-Proline
This compound has been used in synthesizing novel isomeric analogs of dl-proline, indicating its versatility in creating structurally unique amino acids (Soriano et al., 1980).
Use in Pyrimidine Synthesis
The compound has been instrumental in the regioselective alkylation studies of methyl 3-hydroxyindole-2-carboxylate, used in the synthesis of pyrimidines. This underscores its significance in synthesizing compounds of potential medicinal interest (Bourlot & Mérour, 1995).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with the compound are H303 and H320, indicating a risk of harmful ingestion and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
methyl 3-hydroxyazetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-9-5(8)6-2-4(7)3-6/h4,7H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCPSVRSNHMDJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CC(C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl N-[[(1S,2S)-2-aminocyclohexyl]methyl]carbamate](/img/structure/B2588591.png)
![Methyl 3-(3-methylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2588593.png)




![N-(5-methyl-1,2-oxazol-3-yl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2588603.png)
![8-bromo-3-(3,4-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2588604.png)
![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2588607.png)
![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methoxy]acetic acid](/img/structure/B2588608.png)

